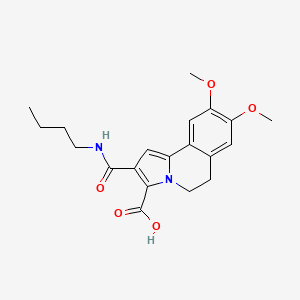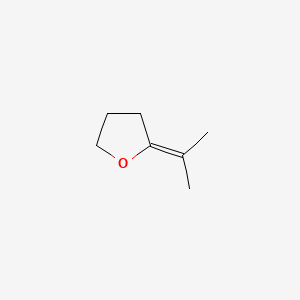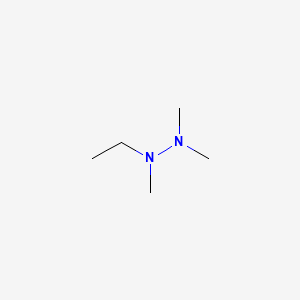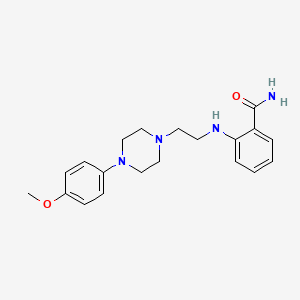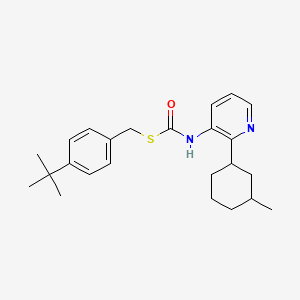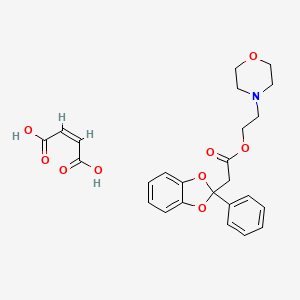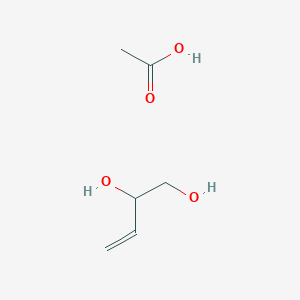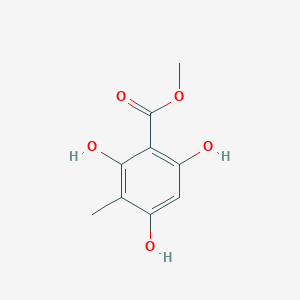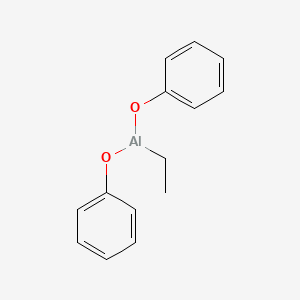
Ethyl(diphenoxy)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of an ethyl group and two phenoxy groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl(diphenoxy)alumane can be synthesized through the reaction of ethylaluminum dichloride with phenol in the presence of a base. The reaction typically proceeds as follows:
EtAlCl2+2PhOH→EtAl(OPh)2+2HCl
where Et represents the ethyl group and Ph represents the phenyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the aluminum compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(diphenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and phenol derivatives.
Reduction: It can be reduced to form aluminum hydrides and ethyl derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Aluminum oxide and phenol derivatives.
Reduction: Aluminum hydrides and ethyl derivatives.
Substitution: Various substituted aluminum compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(diphenoxy)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, especially in the field of oncology.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which ethyl(diphenoxy)alumane exerts its effects involves the coordination of the aluminum atom with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. The phenoxy groups provide stability to the compound, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(diphenoxy)alumane: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(dichloro)alumane: Contains chlorine atoms instead of phenoxy groups.
Diethylaluminum phenoxide: Contains two ethyl groups and one phenoxy group.
Uniqueness
This compound is unique due to the presence of both ethyl and phenoxy groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and materials science, distinguishing it from other organoaluminum compounds.
Propiedades
Número CAS |
51641-39-5 |
|---|---|
Fórmula molecular |
C14H15AlO2 |
Peso molecular |
242.25 g/mol |
Nombre IUPAC |
ethyl(diphenoxy)alumane |
InChI |
InChI=1S/2C6H6O.C2H5.Al/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2,2H3;/q;;;+2/p-2 |
Clave InChI |
ODAHSCRBAKWZPS-UHFFFAOYSA-L |
SMILES canónico |
CC[Al](OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
